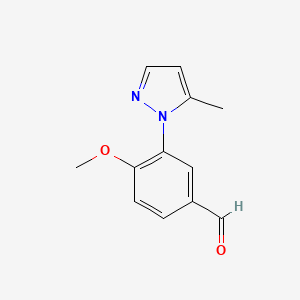

4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde

Description

4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the para-position and a 5-methyl-substituted pyrazole ring at the meta-position of the benzene core. This compound is of interest in medicinal and materials chemistry due to the pyrazole moiety’s versatility in forming hydrogen bonds and its role in modulating electronic properties. The aldehyde group provides a reactive site for further functionalization, making it a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, or coordination complexes .

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

4-methoxy-3-(5-methylpyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H12N2O2/c1-9-5-6-13-14(9)11-7-10(8-15)3-4-12(11)16-2/h3-8H,1-2H3 |

InChI Key |

WKYFPTISBUYHDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NN1C2=C(C=CC(=C2)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment of the Pyrazole Ring to the Benzene Ring: The pyrazole ring is then attached to the benzene ring through a nucleophilic substitution reaction.

Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of 4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde can undergo various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzoic acid.

Reduction: 4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-Methoxy-3-(5-methyl-1H-pyrazol-1-yl)benzaldehyde exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In vitro assays have shown that this compound can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Its interaction with specific biological targets is under investigation to elucidate its mechanism of action.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its efficacy in inhibiting bacterial growth presents opportunities for developing new antimicrobial agents.

Synthetic Routes

Several synthetic methodologies have been developed to produce 4-Methoxy-3-(5-methyl-1H-pyrazol-1-yl)benzaldehyde. These include:

- Condensation Reactions : Utilizing aldehydes and pyrazole derivatives through condensation reactions.

- Oxidation Processes : Employing oxidizing agents to convert suitable precursors into the desired benzaldehyde structure.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of various pyrazole derivatives, including 4-Methoxy-3-(5-methyl-1H-pyrazol-1-yl)benzaldehyde. The compound showed significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of this compound, demonstrating its ability to inhibit pro-inflammatory cytokines in cell cultures. The results indicated that it could serve as a therapeutic agent for inflammatory disorders .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with biological targets through hydrogen bonding and π-π interactions, influencing the compound’s pharmacological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their physicochemical properties, synthesis routes, and biological or industrial relevance.

Table 1: Structural and Functional Comparison of Pyrazole-Substituted Benzaldehyde Derivatives

Key Observations:

Structural Variations and Electronic Effects: The target compound’s 5-methylpyrazole substituent contrasts with nitro (e.g., ) or chlorophenoxy groups (e.g., ), which introduce stronger electron-withdrawing effects. Methyl groups enhance lipophilicity, whereas nitro or chloro groups may improve binding to biological targets via polar interactions . Phenoxy-substituted analogs (e.g., ) exhibit planar pyrazole rings with dihedral angles (73.67°–45.99°) between aromatic systems, influencing crystal packing and solubility .

Synthetic Routes: Most derivatives are synthesized via nucleophilic substitution (e.g., phenol reacting with chloro-pyrazole in DMSO/KOH ) or condensation reactions (e.g., thiosemicarbazide with aldehydes ).

Physicochemical and Biological Properties: Melting Points: Phenoxy-substituted derivatives (140–141°C ) have higher melting points than non-aromatic analogs, likely due to π-stacking interactions. Bioactivity: Phenoxy and phenyl-substituted pyrazoles (e.g., ) show antibacterial and anti-inflammatory properties, whereas nitro-substituted derivatives (e.g., ) may exhibit altered reactivity due to the nitro group’s electrophilic nature.

Industrial and Safety Considerations: Compounds with chlorophenoxy or nitro groups (e.g., ) are often classified as irritants (Xi) and require careful handling. The target compound’s lack of strong electron-withdrawing groups may reduce toxicity, enhancing its suitability as a synthetic intermediate.

Biological Activity

4-Methoxy-3-(5-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS No. 1823262-49-2) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₁₂H₁₂N₂O₂

- Molecular Weight : 216.24 g/mol

- Structure : The compound features a methoxy group and a pyrazole moiety, contributing to its biological activity.

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied, revealing their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. Below are some key findings related to 4-Methoxy-3-(5-methyl-1H-pyrazol-1-yl)benzaldehyde:

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds containing the pyrazole structure have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Case Study : A study reported that pyrazole derivatives induced apoptosis in MDA-MB-231 cells at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher concentrations (10 μM) . This suggests that 4-Methoxy-3-(5-methyl-1H-pyrazol-1-yl)benzaldehyde may possess similar anticancer properties due to its structural characteristics.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. In vitro tests have shown that certain pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation.

Research Findings : A review indicated that several pyrazole derivatives demonstrated IC₅₀ values in the range of 60–70 μg/mL against COX enzymes, comparable to established anti-inflammatory drugs like diclofenac . This positions 4-Methoxy-3-(5-methyl-1H-pyrazol-1-yl)benzaldehyde as a potential candidate for further anti-inflammatory research.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented in various studies. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| 4-Methoxy-3-(5-methyl-pyrazol) | Staphylococcus aureus | 128 |

| Escherichia coli | >125 | |

| Pseudomonas aeruginosa | >150 |

This table summarizes the minimum inhibitory concentrations (MIC) observed for selected bacterial strains, indicating that 4-Methoxy-3-(5-methyl-1H-pyrazol-1-yl)benzaldehyde may exhibit moderate antibacterial properties .

Molecular Modeling Studies

Molecular modeling studies provide insights into the binding interactions of 4-Methoxy-3-(5-methyl-1H-pyrazol-1-yl)benzaldehyde with biological targets. Such studies can elucidate the mechanism of action and help in optimizing the compound for improved efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-3-(5-methyl-1H-pyrazol-1-YL)benzaldehyde?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, 1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde can react with phenol derivatives under basic conditions (e.g., K₂CO₃) to introduce the methoxy and pyrazole moieties . Another approach refluxes 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide and phenacyl cyanide in ethanol, followed by the addition of 4-methoxybenzaldehyde under acidic conditions. Purification is achieved via recrystallization from methanol .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data, resolve molecular geometry, and validate bond lengths/angles. This method is robust even for high-resolution or twinned data .

Q. What analytical techniques are used to confirm purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC, ≥95% purity threshold) and IR spectroscopy (e.g., carbonyl stretch at ~1721 cm⁻¹) are standard . Mass spectrometry (MS) and GC-MS can identify byproducts, as demonstrated in styrene oxidation studies, where m/z peaks correlate with specific fragments .

Q. How is the compound handled safely in laboratory settings?

- Methodological Answer : Follow GHS guidelines for aldehydes and pyrazole derivatives. Use fume hoods for synthesis, wear PPE (gloves, lab coat), and store in airtight containers away from light. Safety protocols from analogous benzaldehyde derivatives recommend ethanol dilution to reduce volatility .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

- Methodological Answer : Key parameters include:

- Catalyst selection : Ce-MOF catalysts improve selectivity (e.g., 80% styrene oxide vs. 20% benzaldehyde in oxidation reactions) .

- Solvent and temperature : Ethanol reflux at 65°C with glacial acetic acid minimizes side reactions in heterocyclic formations .

- Monitoring : Use inline GC-MS or HPLC to track reaction progress and adjust parameters in real time .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data across studies?

- Methodological Answer : Discrepancies (e.g., melting points, IR peaks) often arise from polymorphic forms or solvent residues. Cross-validate using multiple techniques:

- SC-XRD for definitive bond-length confirmation .

- DFT calculations to predict and compare theoretical vs. experimental spectra .

- Recrystallization optimization : Methanol vs. ethanol can yield different crystalline forms .

Q. How can computational methods predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Molecular docking : Simulate interactions with enzymes/receptors using the tetrazole ring’s electron density (critical for binding affinity) .

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties for drug development .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic reactions .

- Purification at scale : Column chromatography may be replaced with fractional crystallization or membrane filtration .

- Byproduct management : Optimize stoichiometry (e.g., 1:1 molar ratio of aldehyde to pyrazole precursors) to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.